

# Zentalis Pharmaceuticals' ZN-c5: A Technical Overview of a Novel Oral SERD

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## Compound of Interest

Compound Name: ZN-c5

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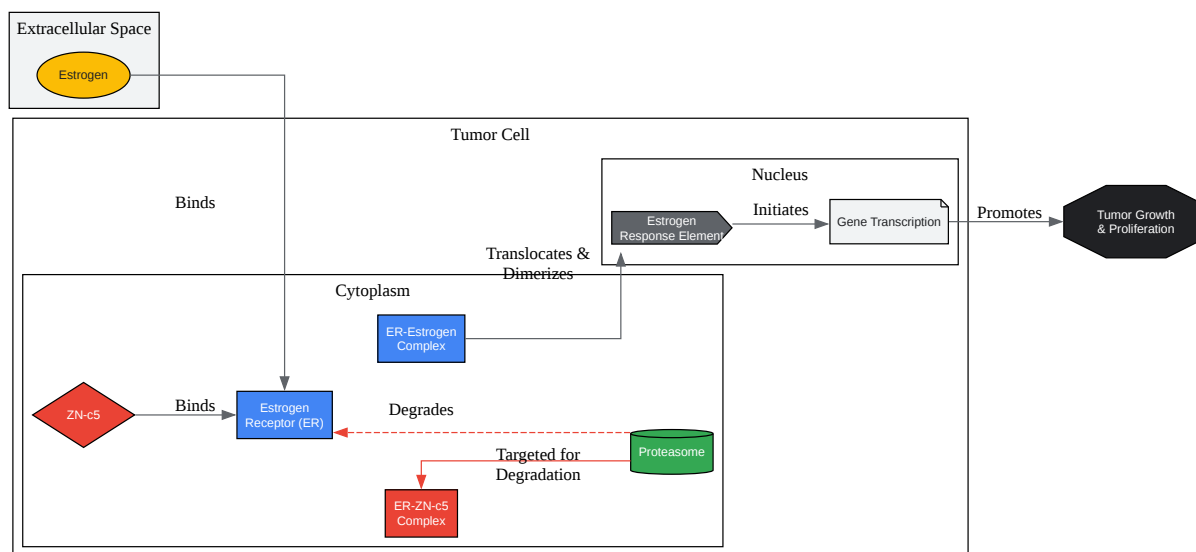
This technical guide provides an in-depth overview of Zentalis Pharmaceuticals' **ZN-c5**, a novel, orally bioavailable selective estrogen receptor degrader (SERD) for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This document summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes core concepts to support the research and development community.

## Core Mechanism of Action

**ZN-c5** is a small molecule designed to overcome the limitations of existing endocrine therapies. As a SERD, its primary mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and thereby blocking downstream signaling pathways that promote tumor growth.<sup>[1]</sup> This dual action of antagonism and degradation makes it a promising agent against both wild-type and mutant forms of the estrogen receptor, a common mechanism of resistance to standard endocrine therapies.<sup>[1]</sup>

## Estrogen Receptor Signaling Pathway and the Role of ZN-c5

The following diagram illustrates the estrogen receptor signaling pathway and the mechanism by which **ZN-c5** inhibits this pathway.



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**ZN-c5** binds to the estrogen receptor, inducing its degradation and preventing the transcription of genes that drive tumor growth.

## Preclinical Data

**ZN-c5** has demonstrated potent anti-tumor activity in preclinical models of ER+ breast cancer. The data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2020 highlighted its efficacy in both cell line-derived and patient-derived xenograft models.<sup>[1]</sup>  
<sup>[2]</sup>

## In Vivo Efficacy in Xenograft Models

**ZN-c5** has shown significant tumor growth inhibition in preclinical xenograft models. The tables below summarize the key findings.

Table 1: Efficacy of **ZN-c5** in MCF-7 Orthotopic Xenograft Model[1][2]

Treatment Group	Dose (mg/kg)	Route of Administration	Tumor Growth Inhibition (%)
ZN-c5	5	Oral	89
ZN-c5	10	Oral	102

Table 2: Efficacy of **ZN-c5** in a Patient-Derived Xenograft (PDX) Model (WHIM20, Y537S ESR1 mutation)[1]

Treatment Group	Dose (mg/kg)	Route of Administration	Tumor Growth Inhibition (%)
ZN-c5	40	Oral	64
Fulvestrant	200	Intramuscular	13

## Pharmacokinetics and Combination Therapy

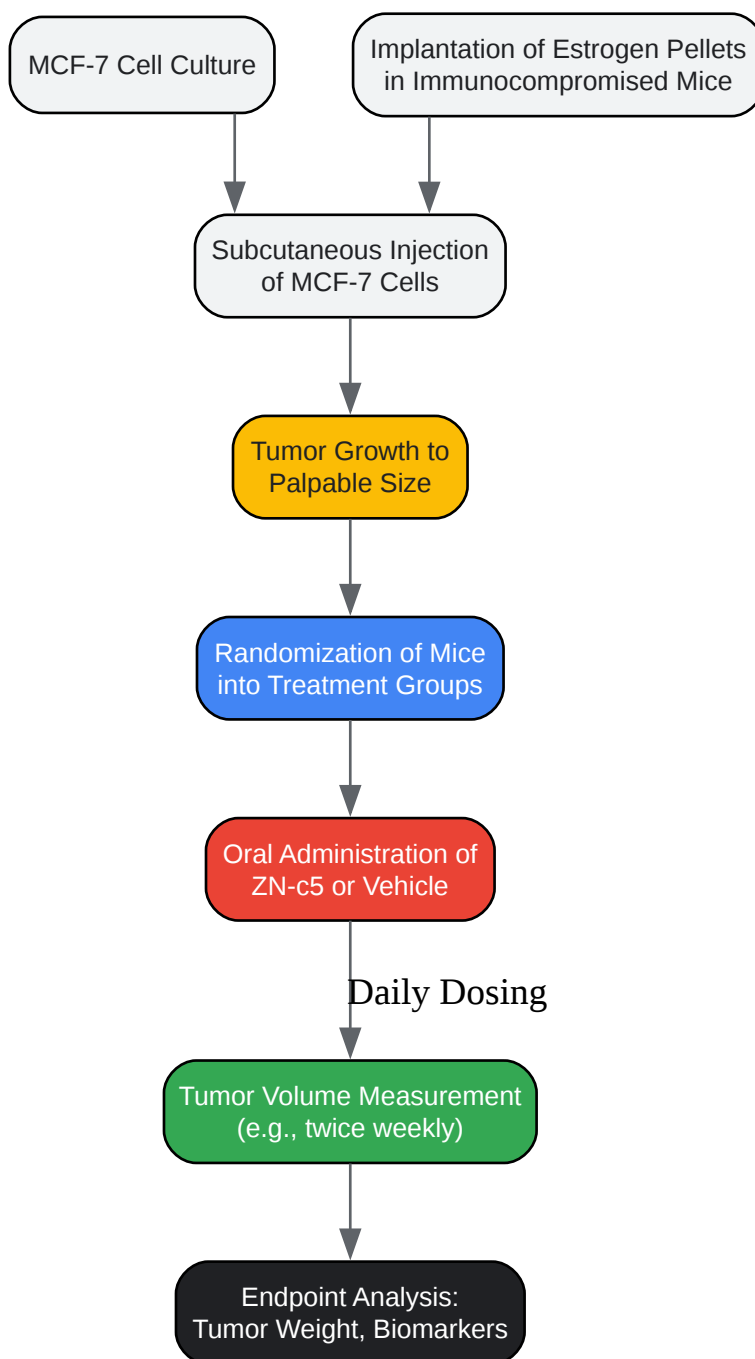
Preclinical studies have indicated that **ZN-c5** has high oral bioavailability across several species.[1][2] In breast cancer patients, the pharmacokinetic profile of **ZN-c5** showed a greater than 5-fold exposure compared to fulvestrant.[1][2] Furthermore, combination studies with CDK4/6 inhibitors or PI3K inhibitors have resulted in enhanced antitumor activity.[1]

## Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **ZN-c5** are not fully available in the public domain. However, based on standard methodologies and information from published abstracts, the following outlines the likely protocols used.

## In Vivo Xenograft Studies

A representative workflow for assessing the in-vivo efficacy of **ZN-c5** in a xenograft model is depicted below.



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A typical experimental workflow for evaluating the efficacy of **ZN-c5** in a xenograft mouse model.

#### Cell Lines and Animal Models:

- Cell Line: MCF-7, a human breast adenocarcinoma cell line that is ER-positive.
- Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used to prevent rejection of the human tumor cells. Estrogen supplementation is required for the growth of MCF-7 tumors.

#### Procedure:

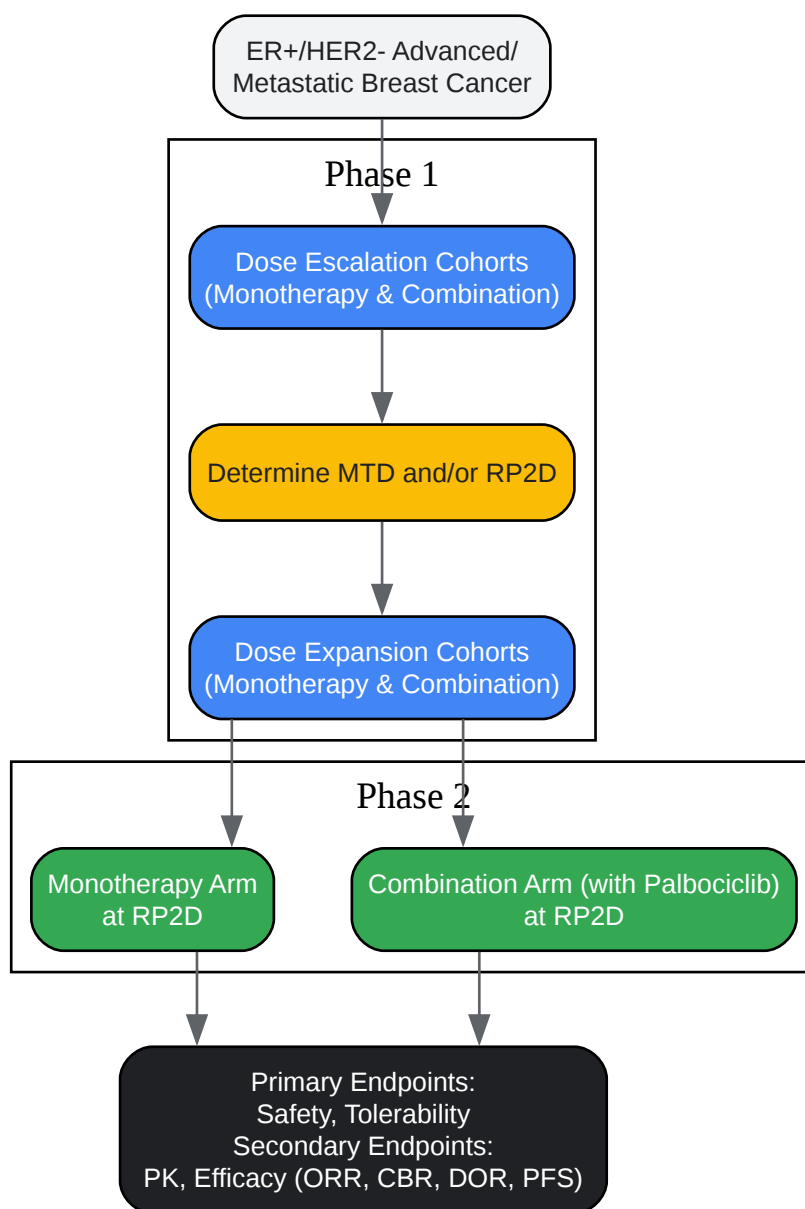
- Estrogen Supplementation: A slow-release estrogen pellet is subcutaneously implanted in each mouse several days prior to tumor cell implantation to support tumor growth.
- Tumor Cell Implantation: A suspension of MCF-7 cells, often mixed with Matrigel to support tumor formation, is subcutaneously injected into the flank of each mouse.
- Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm<sup>3</sup>). Mice are then randomized into treatment and control groups.
- Drug Administration: **ZN-c5** is administered orally at specified doses and schedules. The control group receives a vehicle solution.
- Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers. At the end of the study, tumors may be excised and weighed, and further analysis (e.g., biomarker analysis) may be performed.

## Clinical Development

**ZN-c5** is being evaluated in a Phase 1/2 clinical trial (NCT03560531) in patients with ER+/HER2- advanced or metastatic breast cancer.[3] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of **ZN-c5** as both a monotherapy and in combination with the CDK4/6 inhibitor palbociclib.[3] Zentalis has also entered into a clinical collaboration to evaluate **ZN-c5** in combination with abemaciclib.

## Phase 1/2 Clinical Trial Design (NCT03560531)

The logical flow of the Phase 1/2 clinical trial for **ZN-c5** is illustrated below.



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A simplified representation of the **ZN-c5** Phase 1/2 clinical trial design (NCT03560531).

#### Key Aspects of the Trial:

- Study Design: An open-label, multicenter, dose-escalation, and expansion study.[3]
- Patient Population: Patients with ER+/HER2- advanced or metastatic breast cancer.[3]
- Interventions: **ZN-c5** administered orally as a monotherapy and in combination with palbociclib.[3]

- Phase 1 Objectives: To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of **ZN-c5** alone and in combination with palbociclib.
- Phase 2 Objectives: To evaluate the anti-tumor activity of **ZN-c5** as a monotherapy and in combination with palbociclib.
- Primary Outcome Measures: Incidence of adverse events and dose-limiting toxicities.
- Secondary Outcome Measures: Pharmacokinetic parameters, overall response rate (ORR), clinical benefit rate (CBR), duration of response (DOR), and progression-free survival (PFS).

## Conclusion

**ZN-c5** is a promising oral SERD with a compelling preclinical profile demonstrating potent anti-tumor activity, favorable pharmacokinetics, and enhanced efficacy in combination with targeted agents. The ongoing Phase 1/2 clinical trial will provide crucial data on its safety and efficacy in patients with ER+/HER2- advanced breast cancer. The development of potent and orally bioavailable SERDs like **ZN-c5** represents a significant advancement in the treatment landscape for this patient population, with the potential to overcome resistance to existing endocrine therapies. Further research and clinical data are anticipated to fully elucidate the therapeutic potential of **ZN-c5**.

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## References

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